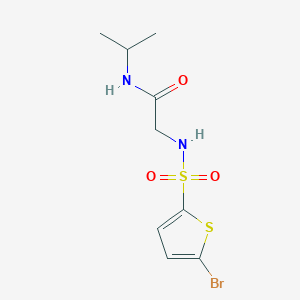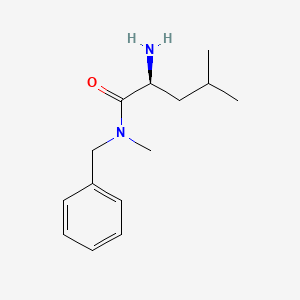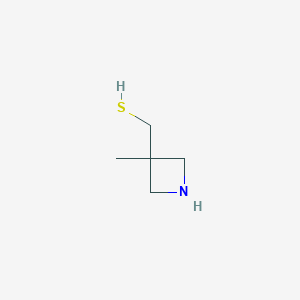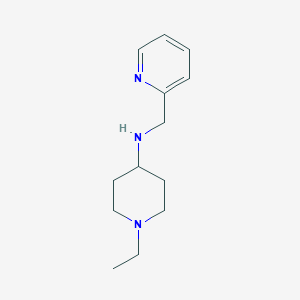
2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide is a compound that belongs to the class of sulfonamides and thiophenes. This compound is characterized by the presence of a bromothiophene ring, a sulfonamide group, and an isopropylacetamide moiety. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties . Thiophenes, on the other hand, are known for their electronic and optoelectronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Sulfonation: The bromothiophene is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Amidation: The sulfonated product is reacted with isopropylamine to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
Substitution: Formation of various substituted thiophene derivatives.
Oxidation and Reduction: Formation of sulfoxides or sulfones, and reduced amides.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylhexyl 5-Bromothiophene-2-Carboxylate: Known for its antibacterial activity.
5-Bromothiophene-2-Carboxaldehyde: Used in biological studies for its anti-inflammatory and anti-tumor activities.
Uniqueness
2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide is unique due to its combination of a bromothiophene ring and a sulfonamide group, which imparts both electronic properties and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H13BrN2O3S2 |
|---|---|
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
2-[(5-bromothiophen-2-yl)sulfonylamino]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C9H13BrN2O3S2/c1-6(2)12-8(13)5-11-17(14,15)9-4-3-7(10)16-9/h3-4,6,11H,5H2,1-2H3,(H,12,13) |
Clave InChI |
ABRLTZPHTBUAIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)CNS(=O)(=O)C1=CC=C(S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14914248.png)
![2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14914249.png)



![2-[(4-Methylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B14914262.png)

![N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14914270.png)

![(3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B14914291.png)
![Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14914306.png)
